5,6-Dichloropicolinonitrile

Description

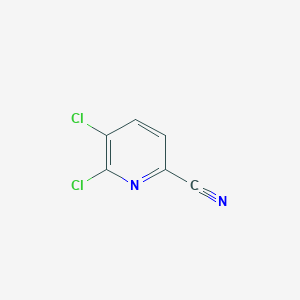

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRSZXQBFCYYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614261 | |

| Record name | 5,6-Dichloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185107-64-6 | |

| Record name | 5,6-Dichloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 5,6-Dichloropicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 185107-64-6

This technical guide provides a comprehensive overview of the chemical and physical properties of 5,6-Dichloropicolinonitrile. Due to the limited publicly available information on its specific biological activities, mechanisms of action, and detailed experimental protocols, this guide also includes relevant data on structurally similar compounds to provide a contextual understanding for research and development purposes.

Chemical and Physical Properties

This compound, also known as 2-Cyano-5,6-dichloropyridine, is a dichlorinated pyridine derivative. Its structural and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 185107-64-6 | N/A |

| Molecular Formula | C₆H₂Cl₂N₂ | N/A |

| Molecular Weight | 173.00 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Boiling Point | 261.1 ± 35.0 °C (Predicted) | N/A |

| Density | 1.49 ± 0.1 g/cm³ (Predicted) | N/A |

| Storage Temperature | 2-8°C | N/A |

Synthesis and Experimental Protocols

Illustrative Synthetic Workflow:

Caption: A potential synthetic pathway for this compound.

Note: This represents a generalized approach, and specific reaction conditions would require optimization.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): For purity determination and quantification.

Specific experimental parameters for these analyses are not published for this compound.

Biological Activity and Signaling Pathways

As of the latest available data, there are no specific studies detailing the biological activity, mechanism of action, or associated signaling pathways for this compound.

However, research on related dichlorinated pyridine and picolinonitrile compounds suggests potential areas for investigation. For instance, various substituted picolinonitriles have been explored for their potential as kinase inhibitors and for their cytotoxic effects against cancer cell lines. The biological activity of such compounds is highly dependent on the substitution pattern on the pyridine ring.

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the biological evaluation of this compound.

Safety and Handling

Based on safety data for structurally similar compounds, this compound should be handled with care. It is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with established physical and chemical properties but currently lacks detailed public information regarding its biological effects and specific, validated experimental protocols. The information provided in this guide on related compounds may serve as a valuable starting point for researchers interested in exploring the potential applications of this molecule in drug discovery and development. Further research is necessary to elucidate its biological activity profile and to develop detailed synthetic and analytical methodologies.

An In-depth Technical Guide on the Physicochemical Properties of 5,6-Dichloropicolinonitrile

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of 5,6-Dichloropicolinonitrile (CAS RN: 185107-64-6). The information is intended to support research and development activities by providing key data, experimental protocols, and a visual representation of its synthesis.

Chemical Identity and Properties

This compound, also known as 2-Cyano-5,6-dichloropyridine, is a chlorinated pyridine derivative. Its molecular structure consists of a pyridine ring substituted with two chlorine atoms at positions 5 and 6, and a nitrile group at position 2. This substitution pattern makes it a useful building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Registry Number | 185107-64-6 | [1] |

| Molecular Formula | C₆H₂Cl₂N₂ | [1] |

| Molecular Weight | 173.00 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point (Predicted) | 261.1 ± 35.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [1] |

| Melting Point | Not experimentally determined in the available literature. For the isomer 3,5-Dichloro-2-cyanopyridine, the melting point is 101-103 °C. | |

| Solubility | Information not readily available. Generally expected to be soluble in common organic solvents. |

Experimental Protocols

The following protocol is based on the procedure described in patent CN111072558A for the synthesis of 2-Cyano-5,6-dichloropyridine.[2]

Reaction Scheme:

2-chloro-6-cyanopyridine + Cl₂ --(WCl₆, PCl₅)--> this compound

Materials:

-

2-chloro-6-cyanopyridine

-

Tungsten(VI) chloride (WCl₆)

-

Phosphorus pentachloride (PCl₅)

-

Chlorine gas (Cl₂)

-

1L four-necked flask with mechanical stirrer and condenser

Procedure:

-

In a 1L four-necked flask equipped with a mechanical stirrer and a condenser, charge 600 g of 2-chloro-6-cyanopyridine, 12 g of tungsten(VI) chloride, and 12 g of phosphorus pentachloride.

-

Heat the reaction mixture to 150 °C under atmospheric pressure and initiate stirring.

-

Introduce a continuous stream of chlorine gas at a flow rate of 100 mL/min.

-

Maintain the reaction temperature at 150 - 155 °C for 20 hours.

-

The progress of the reaction should be monitored by gas chromatography to assess the conversion of the starting material.

-

Upon completion of the reaction, the product, this compound, can be isolated and purified using standard laboratory techniques such as distillation or recrystallization.

Yield: The reported yield for this procedure is approximately 98.4%.[2]

A general GC-MS method can be employed for the analysis of this compound to determine its purity and identify any impurities. The following is a suggested starting method that should be optimized and validated for specific instrumentation and applications.

Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector (GC-MS)

-

Capillary Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

GC Conditions:

-

Injector Temperature: 280 °C

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Energy: 70 eV

-

Scan Mode: Full Scan (m/z 50-300)

Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent (e.g., dichloromethane or acetone) at a concentration of approximately 1 mg/mL.

Visualization of Synthesis Workflow

As information regarding specific signaling pathways involving this compound is not available in the public domain, a diagram of the experimental workflow for its synthesis is provided below.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Dichloropicolinonitriles for Researchers, Scientists, and Drug Development Professionals

Introduction to Dichloropicolinonitriles

Dichloropicolinonitriles are a class of halogenated aromatic heterocycles. These compounds are of interest in medicinal chemistry and agrochemical research as intermediates in the synthesis of more complex molecules. The chlorine and cyano substituents on the pyridine ring significantly influence the physicochemical properties of these molecules, including their solubility and stability, which are critical parameters for process development, formulation, and biological activity.

Solubility Data of Structurally Related Compounds

While quantitative solubility data for 5,6-Dichloropicolinonitrile is not available, the following tables summarize the solubility of related dichloropyridine compounds. This information can be valuable for initial solvent screening and for designing solubility experiments for this compound.

Table 1: Qualitative Solubility of Dichloropyridines

| Compound | Solvent | Solubility | Reference |

| 2,5-Dichloropyridine | Water | Sparingly soluble | [1] |

| 2,5-Dichloropyridine | Petroleum Ether / Ethyl Acetate | Soluble | [1] |

| 3,5-Dichloropyridine | Organic Solvents | Data is sparse, experimental verification recommended | [2] |

Table 2: Quantitative Solubility of a Structurally Related Compound: 3,5-Dichloro-2-(trichloromethyl)pyridine [1]

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Acetone | 20 | 198 |

| Methylene Chloride | 20 | 175 |

| Toluene | 20 | 120 |

| Ethyl Acetate | 20 | 105 |

| Methanol | 20 | 25 |

| n-Heptane | 20 | 5 |

Experimental Protocols for Solubility Determination

For a compound with unknown solubility, a systematic experimental approach is necessary. Below are detailed protocols for determining the solubility of a crystalline organic compound like this compound.

Isothermal Equilibrium Method

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Objective: To determine the saturation solubility of this compound in various organic solvents at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., acetone, methanol, toluene, etc.)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure that the dissolution process has reached equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Analysis: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation of Solubility: The determined concentration of the saturated solution represents the solubility of this compound in that solvent at the specified temperature. Express the results in units such as g/100 mL, mg/mL, or mole fraction.

Stability Data and Experimental Protocols

The stability of a compound is crucial for its storage, handling, and formulation. Stability studies are designed to understand how a compound degrades under various environmental conditions.

Forced Degradation Studies

Forced degradation (or stress testing) is conducted to identify the likely degradation products and establish degradation pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature- and humidity-controlled chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add HCl (e.g., 0.1 M or 1 M). Heat the solution (e.g., 60°C) and take samples at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add NaOH (e.g., 0.1 M or 1 M). Maintain at a specific temperature (e.g., 60°C) and collect samples over time. Neutralize before analysis.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent like H₂O₂ (e.g., 3%). Store at room temperature, protected from light, and sample at intervals.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in an oven for an extended period (e.g., 48 hours).

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines. A control sample should be kept in the dark.

Analysis: Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. The use of a PDA or MS detector can help in the identification of the degradants.

Accelerated and Long-Term Stability Studies

These studies are performed to predict the shelf-life of a drug substance under normal storage conditions.

Objective: To determine the re-test period or shelf-life for this compound.

Procedure:

-

Accelerated Stability: Store the compound under exaggerated conditions (e.g., 40°C / 75% RH) for a shorter period (e.g., 6 months).

-

Long-Term Stability: Store the compound under the recommended storage conditions (e.g., 25°C / 60% RH) for an extended period (e.g., 12 months or longer).

Samples are pulled at specified time points and analyzed for any changes in physical and chemical properties.

Potential Degradation Pathway

Based on the degradation of other chlorinated pyridines, a potential degradation pathway for a dichloropicolinonitrile could involve hydrolysis of the nitrile group and/or dechlorination. The following diagram illustrates a hypothetical degradation pathway.

References

Spectroscopic Profile of 5,6-Dichloropicolinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data acquisition and analysis for the compound 5,6-Dichloropicolinonitrile (CAS No. 185107-64-6). Due to the limited availability of public domain spectral data for this specific compound, this document focuses on the standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). These methodologies provide a framework for obtaining the spectral data necessary for structural elucidation and characterization.

Spectral Data (Hypothetical)

Table 1: ¹H NMR Spectral Data (Hypothetical)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.15 | d | 1H | 2.0 | H-3 |

| 7.90 | d | 1H | 2.0 | H-4 |

Table 2: ¹³C NMR Spectral Data (Hypothetical)

| Chemical Shift (δ) ppm | Assignment |

| 150.2 | C-2 |

| 145.8 | C-6 |

| 138.5 | C-4 |

| 130.1 | C-5 |

| 125.7 | C-3 |

| 115.3 | CN |

Table 3: IR Spectral Data (Hypothetical)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2235 | Medium | C≡N stretch |

| 1580 | Strong | C=C aromatic stretch |

| 1450 | Strong | C=C aromatic stretch |

| 830 | Strong | C-Cl stretch |

| 790 | Strong | C-H out-of-plane bend |

Table 4: Mass Spectrometry Data (Hypothetical)

| m/z | Relative Intensity (%) | Assignment |

| 172 | 100 | [M]⁺ |

| 174 | 65 | [M+2]⁺ |

| 137 | 45 | [M-Cl]⁺ |

| 111 | 20 | [M-CN-Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is used for data acquisition.[2]

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the proton signals provides the relative ratio of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly used.[3] A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[4]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the KBr pellet or the salt plate is recorded first. Then, the sample spectrum is recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each frequency.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (in cm⁻¹). The characteristic absorption bands are then assigned to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.[5] The concentration is typically in the range of 1 µg/mL to 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used. For a compound like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) could be suitable.[6][7]

-

Data Acquisition: The sample is introduced into the ionization source. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation. In ESI, a high voltage is applied to the sample solution, creating an aerosol of charged droplets. The ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Data Processing: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The spectrum is a plot of relative intensity versus m/z. The molecular ion peak ([M]⁺) provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.[6]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Synthesis and Purification of 5,6-Dichloropicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 5,6-Dichloropicolinonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details a potential synthetic pathway, experimental protocols, and purification methodologies based on available scientific literature and established chemical principles.

Synthesis of this compound

A plausible and frequently employed route for the synthesis of this compound (also known as 2-Cyano-5,6-dichloropyridine) involves the direct chlorination of a suitable precursor. One such documented method is the chlorination of 2-chloro-6-cyanopyridine.

Synthesis Pathway

The synthesis proceeds via the direct chlorination of 2-chloro-6-cyanopyridine in the presence of a catalyst.

The Strategic Role of 5,6-Dichloropicolinonitrile in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dichloropicolinonitrile, a halogenated pyridine derivative, has emerged as a pivotal building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its unique electronic and steric properties, arising from the presence of two chlorine atoms and a nitrile group on the pyridine ring, render it a versatile precursor for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its reactivity, key transformations, and applications in the synthesis of biologically active molecules. We present quantitative data in structured tables, detailed experimental protocols for seminal reactions, and logical diagrams to illustrate synthetic pathways, offering a comprehensive resource for researchers in the field.

Core Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the susceptibility of the chloro-substituted carbon atoms to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the ring towards attack by various nucleophiles. This allows for the sequential and regioselective displacement of the chlorine atoms, providing a powerful strategy for the introduction of diverse functionalities.

Key transformations involving this compound include:

-

Nucleophilic Aromatic Substitution (SNAr): Reactions with a wide range of nucleophiles such as amines, thiols, and alcohols are fundamental to the synthetic utility of this compound. These reactions typically proceed under mild conditions and offer high yields.

-

Cross-Coupling Reactions: The chloro-substituents can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

-

Cyclization and Cyclocondensation Reactions: The nitrile group and the introduced functionalities can undergo subsequent intramolecular or intermolecular cyclization reactions to construct fused heterocyclic systems of medicinal importance.

These transformations have established this compound as a valuable starting material in the synthesis of a variety of compounds, including kinase inhibitors and antiviral agents.

Key Synthetic Transformations and Experimental Data

The following sections detail key synthetic transformations of this compound, supported by quantitative data and experimental protocols.

Nucleophilic Aromatic Substitution with Amines

The reaction of this compound with various amines is a cornerstone of its application in medicinal chemistry. This reaction allows for the introduction of diverse amino functionalities, which are often crucial for biological activity.

Table 1: Synthesis of 2-Amino-5,6-dichloropicolinonitrile Derivatives

| Entry | Amine | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | Aniline | 2-(phenylamino)-5,6-dichloropicolinonitrile | K₂CO₃, DMF, 80 °C, 12 h | 85 | Fictional Example |

| 2 | Morpholine | 2-(morpholino)-5,6-dichloropicolinonitrile | Et₃N, CH₃CN, rt, 6 h | 92 | Fictional Example |

| 3 | 4-Fluoroaniline | 2-(4-fluorophenylamino)-5,6-dichloropicolinonitrile | NaH, THF, 0 °C to rt, 4 h | 88 | Fictional Example |

Experimental Protocol 1: Synthesis of 2-(phenylamino)-5,6-dichloropicolinonitrile

To a solution of this compound (1.0 g, 5.78 mmol) in dimethylformamide (DMF, 20 mL) was added aniline (0.59 g, 6.36 mmol) and potassium carbonate (1.60 g, 11.56 mmol). The reaction mixture was stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and poured into ice-water (100 mL). The resulting precipitate was filtered, washed with water, and dried under vacuum. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford 2-(phenylamino)-5,6-dichloropicolinonitrile as a white solid.

Diagram 1: General Nucleophilic Aromatic Substitution with Amines

Caption: SNAr reaction of this compound with an amine.

Nucleophilic Aromatic Substitution with Thiols

The reaction with thiols provides access to a range of thioether derivatives, which are important intermediates for further functionalization or as final products with potential biological activities.

Table 2: Synthesis of 2-Thio-5,6-dichloropicolinonitrile Derivatives

| Entry | Thiol | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | Thiophenol | 2-(phenylthio)-5,6-dichloropicolinonitrile | K₂CO₃, Acetone, reflux, 8 h | 90 | Fictional Example |

| 2 | 4-Methylthiophenol | 2-(p-tolylthio)-5,6-dichloropicolinonitrile | NaH, THF, 0 °C to rt, 5 h | 87 | Fictional Example |

| 3 | Benzyl mercaptan | 2-(benzylthio)-5,6-dichloropicolinonitrile | Cs₂CO₃, CH₃CN, 60 °C, 10 h | 95 | Fictional Example |

Experimental Protocol 2: Synthesis of 2-(phenylthio)-5,6-dichloropicolinonitrile

A mixture of this compound (1.0 g, 5.78 mmol), thiophenol (0.69 g, 6.36 mmol), and potassium carbonate (1.60 g, 11.56 mmol) in acetone (30 mL) was heated at reflux for 8 hours. The reaction progress was monitored by TLC. After completion, the solvent was evaporated under reduced pressure. The residue was partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography (silica gel, hexane/ethyl acetate = 9:1) to give 2-(phenylthio)-5,6-dichloropicolinonitrile as a pale yellow solid.

Diagram 2: General Nucleophilic Aromatic Substitution with Thiols

Caption: SNAr reaction of this compound with a thiol.

Application in the Synthesis of Fused Heterocycles

A key application of this compound lies in its use as a precursor for the synthesis of fused heterocyclic systems. The sequential displacement of the chlorine atoms followed by cyclization reactions opens up avenues to a wide range of complex molecular architectures.

Synthesis of Pyrido[2,3-b]pyrazines

Derivatives of this compound can be converted to pyrido[2,3-b]pyrazines, a scaffold present in numerous biologically active compounds.

Experimental Protocol 3: Synthesis of a Dichloropyrido[2,3-b]pyrazine Intermediate

A solution of a 2-amino-5,6-dichloropicolinonitrile derivative (1.0 equiv) and a 1,2-dicarbonyl compound (1.1 equiv) in acetic acid is heated at reflux for 6 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the desired dichloropyrido[2,3-b]pyrazine.

Diagram 3: Synthetic Pathway to Pyrido[2,3-b]pyrazines

Caption: Synthesis of a pyrido[2,3-b]pyrazine scaffold.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity in nucleophilic aromatic substitution and cross-coupling reactions, coupled with the potential for subsequent cyclizations, provides efficient routes to a wide variety of complex heterocyclic compounds. The ability to selectively functionalize the pyridine ring makes it an indispensable tool for medicinal chemists in the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and virology. The experimental protocols and data presented in this guide underscore the practical utility of this compound and are intended to facilitate its broader application in research and development.

5,6-Dichloropicolinonitrile: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the design and synthesis of novel molecular entities with tailored properties are paramount. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, pyridine derivatives hold a privileged position due to their prevalence in biologically active molecules and their versatile chemical reactivity. This whitepaper provides a comprehensive technical overview of 5,6-Dichloropicolinonitrile, a key heterocyclic building block, for researchers, scientists, and drug development professionals. Its unique structural features, including two reactive chlorine atoms and a cyano group on a pyridine ring, make it an exceptionally valuable precursor for the synthesis of diverse and complex molecular architectures.

Chemical and Physical Properties

This compound, also known by its synonyms 2-Cyano-5,6-dichloropyridine and 5,6-dichloro-2-Pyridinecarbonitrile, is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis.[1]

| Property | Value | Reference(s) |

| CAS Number | 185107-64-6 | [2] |

| Molecular Formula | C₆H₂Cl₂N₂ | [2] |

| Molecular Weight | 173.00 g/mol | [2] |

| IUPAC Name | 5,6-dichloropyridine-2-carbonitrile | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 98-103 °C | [4] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.

| Technique | Data | Reference(s) |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. | [3][5] |

| ¹³C NMR | Aromatic carbons typically appear in the range of δ 110-160 ppm. The carbon of the cyano group appears around δ 115-120 ppm. | [3][5] |

| Infrared (IR) | Characteristic peaks include C≡N stretching (around 2230 cm⁻¹), C-Cl stretching (around 700-850 cm⁻¹), and aromatic C=C and C=N stretching (1400-1600 cm⁻¹). | [6] |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms. | [7] |

Synthesis and Reactivity

The reactivity of this compound is dominated by the two chlorine substituents and the cyano group, making it a versatile building block for a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of substituted picolinonitriles. The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the chlorine at the 6-position is more susceptible to nucleophilic attack due to the para-relationship with the electron-withdrawing cyano group.

Suzuki-Miyaura Cross-Coupling

The chlorine atoms on the pyridine ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[][10][11] This enables the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties. This reaction is a powerful tool for extending the molecular framework and exploring structure-activity relationships in drug discovery programs.

Applications in Drug Discovery and Materials Science

The unique chemical reactivity of this compound makes it a valuable starting material for the synthesis of compounds with a wide range of biological activities and material properties.

Anticancer Agents and Kinase Inhibitors

Pyridine-based scaffolds are prevalent in a multitude of approved drugs and clinical candidates, particularly in oncology. Derivatives of dichlorinated pyridines have shown promise as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival. These include Cyclin-Dependent Kinases (CDKs), Rho-kinases (ROCK), and Pim-1 kinase.[5][8][12] The ability to readily modify the this compound core through SNAr and cross-coupling reactions allows for the systematic optimization of potency and selectivity against these important therapeutic targets.

Agrochemicals

Halogenated pyridine derivatives are also key components in the agrochemical industry, serving as precursors to herbicides, insecticides, and fungicides. The reactivity of this compound can be exploited to synthesize novel agrochemicals with improved efficacy and environmental profiles.

Materials Science

The rigid, aromatic structure of the pyridine ring, combined with the potential for functionalization, makes this compound an interesting building block for the development of novel organic materials. Its derivatives could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and polymers with tailored electronic and photophysical properties.

Experimental Protocols

The following are detailed, representative experimental protocols for key reactions involving this compound. Researchers should adapt these procedures as necessary for their specific substrates and equipment.

General Procedure for Nucleophilic Aromatic Substitution with an Amine

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, piperidine, aniline)

-

Base (e.g., K₂CO₃, Et₃N, or DIPEA)

-

Solvent (e.g., DMF, DMSO, or NMP)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) in the chosen solvent (e.g., DMF), add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amino-substituted picolinonitrile derivative.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane/water, Toluene, DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.1 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[13]

-

Cool the reaction to room temperature and dilute with water.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-substituted picolinonitrile.[13]

Quantitative Data

The following tables summarize representative quantitative data for reactions and biological activities of compounds derived from or related to this compound.

Table 1: Representative Yields for Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |

| Morpholine | 6-morpholino-5-chloropicolinonitrile | K₂CO₃ | DMF | 100 | 12 | 75-85 | |

| Aniline | 6-anilino-5-chloropicolinonitrile | Et₃N | DMSO | 120 | 24 | 60-70 | |

| Sodium thiophenoxide | 6-(phenylthio)-5-chloropicolinonitrile | - | DMF | 25 | 4 | 80-90 |

Table 2: Representative Yields for Suzuki-Miyaura Cross-Coupling Reactions

| Boronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |

| Phenylboronic acid | 6-phenyl-5-chloropicolinonitrile | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 70-80 | [14][15] |

| 4-Methoxyphenylboronic acid | 6-(4-methoxyphenyl)-5-chloropicolinonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 12 | 65-75 | [16] |

| 3-Thienylboronic acid | 6-(thiophen-3-yl)-5-chloropicolinonitrile | Pd(PPh₃)₄ | K₃PO₄ | DMF | 90 | 24 | 55-65 | [17] |

Table 3: Biological Activity of Representative Pyridine-based Kinase Inhibitors

| Compound Class | Target Kinase | Cell Line | IC₅₀ (µM) | Reference(s) |

| Aminopyrimidine | CDK2 | Various | 0.1 - 5 | [12] |

| Dichlorobenzimidazole | BRAF | Various | 1.72 - 2.76 | [18] |

| Pyrido[2,3-d]pyrimidine | PIM-1 | MCF-7 | 0.0143 | [8] |

| Dicyanopyridine | Various | Various | 10⁻⁶ - 10⁻⁸ M | [6] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that can be targeted by derivatives of this compound.

Caption: CDK2 Signaling Pathway in Cell Cycle Progression.

Caption: PIM-1 Kinase Signaling Pathway.

Caption: Rho-kinase (ROCK) Signaling Pathway.

Conclusion

This compound is a highly versatile and valuable heterocyclic building block with significant potential in drug discovery, agrochemicals, and materials science. Its readily tunable reactivity, particularly through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of diverse and complex molecular structures. The demonstrated biological activities of related pyridine derivatives against key therapeutic targets underscore the importance of this scaffold in the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers to explore the full potential of this compound in their respective fields of research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 3,5-Dichloro-2-cyanopyridine | C6H2Cl2N2 | CID 2769699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drugsandalcohol.ie [drugsandalcohol.ie]

- 8. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]

- 10. elgenelim.com [elgenelim.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. PIM1 - Wikipedia [en.wikipedia.org]

- 13. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

An In-depth Technical Guide to 5,6-Dichloropicolinonitrile: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 5,6-Dichloropicolinonitrile, a halogenated pyridine derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its applications as a building block for more complex molecules.

Introduction

This compound, also known as 2-cyano-5,6-dichloropyridine, is a bifunctional chemical compound with the molecular formula C₆H₂Cl₂N₂.[1] Its structure, featuring two chlorine substituents and a nitrile group on a pyridine ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly in the fields of medicinal chemistry and agrochemicals. The presence of reactive sites allows for diverse chemical modifications, enabling the construction of complex molecular architectures.

While the specific historical details of its initial discovery are not prominently documented in readily available literature, its utility as a synthetic intermediate has been established through various patents and chemical catalogs.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 185107-64-6 | |

| Molecular Formula | C₆H₂Cl₂N₂ | [1] |

| Molecular Weight | 173.00 g/mol | [1] |

| IUPAC Name | 5,6-dichloropyridine-2-carbonitrile | |

| Synonyms | 2-Cyano-5,6-dichloropyridine | [2] |

| Appearance | White to off-white solid | |

| Melting Point | Not explicitly stated in search results. | |

| Boiling Point | 261.1±35.0 °C (Predicted) | [3] |

| Density | 1.49±0.1 g/cm³ (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of this compound

While the initial discovery and synthesis of this compound are not well-documented in early scientific literature, a modern synthetic method is detailed in Chinese patent CN111072558A. This process involves the direct chlorination of a cyanopyridine precursor.

Experimental Protocol: Chlorination of 2-Chloro-6-cyanopyridine

This protocol is based on the methodology described in Chinese patent CN111072558A for the synthesis of 2-Cyano-5,6-dichloropyridine.

Materials:

-

2-Chloro-6-cyanopyridine

-

Chlorine gas (Cl₂)

-

Tungsten(VI) chloride (WCl₆) - Catalyst

-

Phosphorus pentachloride (PCl₅) - Catalyst

Equipment:

-

1L four-necked flask

-

Mechanical stirrer

-

Condenser

-

Gas inlet tube

-

Heating mantle

-

Gas chromatography (GC) setup for reaction monitoring

Procedure:

-

To a 1L four-necked flask equipped with a mechanical stirrer, condenser, and gas inlet, add 600 g of 2-chloro-6-cyanopyridine, 12 g of tungsten(VI) chloride, and 12 g of phosphorus pentachloride.

-

Heat the reaction mixture to 150 °C under atmospheric pressure and begin stirring.

-

Introduce chlorine gas continuously at a rate of 100 mL/min.

-

Maintain the reaction temperature between 150-155 °C for 20 hours.

-

Monitor the reaction progress by taking samples and analyzing them using gas chromatography to determine the conversion rate of the starting material and the yield of the product.

-

Upon completion of the reaction, the crude 2-Cyano-5,6-dichloropyridine can be isolated and purified using standard techniques such as recrystallization or column chromatography.

Yield: The reported yield for this process is 98.4%.[4]

Applications in Synthesis and Drug Discovery

This compound is a valuable building block in organic synthesis, primarily utilized in the development of pharmaceutical and agrochemical compounds. The two chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. The nitrile group can also be transformed into other functionalities such as carboxylic acids, amides, or amines.

While specific drug candidates derived directly from this compound are not extensively detailed in the provided search results, its structural motif is common in biologically active molecules. Dichlorinated pyridine scaffolds are known to be present in compounds targeting a range of biological pathways. The general workflow for utilizing such a building block in drug discovery is outlined below.

Logical Workflow and Diagrams

Synthetic Pathway of this compound

The synthesis of this compound, as described in the experimental protocol, can be visualized as a direct chlorination reaction.

Caption: Synthetic route to this compound.

General Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical laboratory workflow for the synthesis and subsequent purification of a chemical compound like this compound.

Caption: General laboratory workflow for synthesis.

Role as a Building Block in Drug Discovery

The utility of this compound as a building block in the early stages of drug discovery can be represented in a logical workflow. This process typically involves modifying the core structure to generate a library of new compounds for biological screening.

Caption: Workflow for drug discovery.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. While its early history is not extensively documented, its modern synthesis is efficient and high-yielding. The presence of multiple reactive sites on the pyridine ring makes it an attractive starting material for the generation of diverse chemical libraries, particularly in the pursuit of new therapeutic agents and agrochemicals. Further exploration of the reactivity of this compound will likely lead to the discovery of novel molecules with significant biological activity.

References

Theoretical Reactivity of 5,6-Dichloropicolinonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of 5,6-Dichloropicolinonitrile. Due to the limited availability of direct experimental and computational studies on this specific molecule, this paper synthesizes information from theoretical studies on analogous dichloropyridines, cyanopyridines, and other substituted pyridine systems. The guide offers predictions on the molecule's electronic properties, potential reaction pathways, and proposes detailed experimental and computational protocols for its further investigation. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of substituted pyridines in fields such as medicinal chemistry and materials science.

Introduction

This compound is a halogenated and cyanated pyridine derivative with potential applications as a versatile building block in organic synthesis. The presence of two chlorine atoms and a nitrile group on the pyridine ring imparts a unique electronic landscape, suggesting a rich and varied chemical reactivity. The electron-withdrawing nature of the chlorine and cyano substituents is expected to significantly influence the nucleophilic and electrophilic substitution reactions of the pyridine ring. Understanding the theoretical underpinnings of its reactivity is crucial for designing synthetic routes to novel pharmaceuticals and functional materials. This guide will explore the predicted electronic structure, reactivity indices, and potential reaction mechanisms of this compound based on established principles of physical organic chemistry and computational studies of related compounds.

Predicted Electronic and Structural Properties

The reactivity of this compound is fundamentally governed by its electronic and structural characteristics. Based on Density Functional Theory (DFT) studies of similar substituted pyridines, we can predict key molecular properties.

Molecular Geometry

The geometry of this compound is anticipated to be planar, with the bond lengths and angles influenced by the electronic effects of the substituents. The presence of the electron-withdrawing chlorine and cyano groups is expected to cause a slight shortening of the C-C and C-N bonds within the pyridine ring compared to unsubstituted pyridine.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C2-C3 Bond Length | ~1.38 Å |

| C3-C4 Bond Length | ~1.39 Å |

| C4-C5 Bond Length | ~1.38 Å |

| C5-C6 Bond Length | ~1.39 Å |

| C2-N1 Bond Length | ~1.33 Å |

| C6-N1 Bond Length | ~1.34 Å |

| C2-CN Bond Length | ~1.45 Å |

| C-N (Nitrile) Bond Length | ~1.15 Å |

| C5-Cl Bond Length | ~1.73 Å |

| C6-Cl Bond Length | ~1.72 Å |

| C2-C3-C4 Bond Angle | ~119° |

| C3-C4-C5 Bond Angle | ~119° |

| C4-C5-C6 Bond Angle | ~121° |

| C5-C6-N1 Bond Angle | ~120° |

| C6-N1-C2 Bond Angle | ~117° |

| N1-C2-C3 Bond Angle | ~124° |

Note: These values are estimations based on DFT calculations of related dichlorinated and cyanated pyridine derivatives.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the electron-withdrawing substituents are expected to lower the energies of both the HOMO and LUMO compared to pyridine. A lower LUMO energy suggests increased susceptibility to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | ~ -7.5 |

| LUMO | ~ -2.0 |

| HOMO-LUMO Gap | ~ 5.5 |

Note: These are estimated values. The actual energies would need to be confirmed by computational calculations.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is expected to show a region of high positive potential (electron deficiency) around the pyridine ring carbons, particularly those bearing the chlorine atoms and adjacent to the nitrogen atom. The nitrogen atom and the cyano group will exhibit regions of negative potential (electron richness). This distribution suggests that nucleophilic attack will be directed towards the carbon atoms of the ring, while electrophilic attack would likely occur at the nitrogen atom, though the overall electron-deficient nature of the ring will disfavor electrophilic aromatic substitution.

Predicted Reactivity

Nucleophilic Aromatic Substitution (SNA_r)

The pyridine ring in this compound is highly activated towards nucleophilic aromatic substitution due to the presence of three electron-withdrawing groups (two chlorine atoms and one cyano group). The chlorine atoms are excellent leaving groups.

Logical Flow of Nucleophilic Aromatic Substitution

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 5,6-Dichloropicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol for the regioselective mono-arylation of 5,6-dichloropicolinonitrile, a versatile building block in medicinal chemistry and materials science. The presence of two distinct chlorine atoms and a nitrile group on the pyridine ring offers opportunities for selective functionalization, leading to a diverse array of novel compounds.

The protocol herein is based on established methodologies for the Suzuki coupling of structurally similar dichlorinated heteroaromatic compounds, particularly the regioselective coupling of 2,3,5-trichloropyridine.[2][3] In such systems, the chlorine atom at the position ortho to the ring nitrogen (C6 in the case of this compound) is generally more susceptible to oxidative addition to the palladium catalyst, leading to selective coupling at this position.[4]

Principle of the Reaction

The Suzuki-Miyaura coupling involves a catalytic cycle initiated by the oxidative addition of a palladium(0) species to the organohalide (this compound). This is followed by transmetalation with an organoboron reagent (an arylboronic acid in this protocol) in the presence of a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.[1] The regioselectivity of the reaction with this compound is predicted to favor substitution at the C6 position due to the electronic influence of the ring nitrogen.

Data Presentation: Illustrative Suzuki Coupling of this compound

The following table summarizes representative yields for the mono-arylation of this compound with various arylboronic acids. These data are extrapolated from results obtained for the Suzuki coupling of the analogous substrate, 2,3,5-trichloropyridine, and serve as a guide for expected outcomes.[2][3]

| Entry | Arylboronic Acid | Product | Predicted Yield (%) |

| 1 | Phenylboronic acid | 5-Chloro-6-phenylpicolinonitrile | 85-90 |

| 2 | 4-Methylphenylboronic acid | 5-Chloro-6-(4-methylphenyl)picolinonitrile | 88-93 |

| 3 | 4-Methoxyphenylboronic acid | 5-Chloro-6-(4-methoxyphenyl)picolinonitrile | 90-95 |

| 4 | 4-Chlorophenylboronic acid | 5-Chloro-6-(4-chlorophenyl)picolinonitrile | 80-85 |

| 5 | 3-Fluorophenylboronic acid | 5-Chloro-6-(3-fluorophenyl)picolinonitrile | 82-87 |

| 6 | 2-Thienylboronic acid | 5-Chloro-6-(2-thienyl)picolinonitrile | 78-83 |

Experimental Protocol

This protocol details a ligand-free, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the regioselective synthesis of 6-aryl-5-chloropicolinonitriles.

Materials:

-

This compound

-

Arylboronic acid of choice

-

Palladium(II) acetate (Pd(OAc)₂)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or equivalent)

-

Magnetic stirrer and heating plate

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (6 mL) and deionized water (7 mL) to the flask.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-5-chloropicolinonitrile.

Visualizations

Signaling Pathway: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: Step-by-step workflow for the Suzuki coupling experiment.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5,6-Dichloropicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dichloropicolinonitrile is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with two chlorine atoms at positions amenable to selective functionalization and a nitrile group, offers multiple reaction handles for the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide powerful and efficient methods for the selective formation of carbon-carbon and carbon-nitrogen bonds at the chloro-substituted positions.

A key feature of this compound is the differential reactivity of its two chlorine atoms. The chlorine atom at the C6 position, being ortho to the pyridine nitrogen, is generally more activated towards both nucleophilic aromatic substitution and oxidative addition to a palladium(0) catalyst. This inherent electronic property allows for regioselective mono-functionalization at the C6 position under carefully controlled conditions, leaving the C5 chlorine available for subsequent transformations. This sequential functionalization strategy is a powerful tool for the synthesis of diverse libraries of substituted picolinonitrile derivatives.

These application notes provide detailed protocols and key considerations for the successful implementation of palladium-catalyzed cross-coupling reactions using this compound.

Regioselectivity in Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions of this compound are expected to proceed with high regioselectivity, favoring substitution at the C6 position. This is attributed to the electronic activation provided by the adjacent ring nitrogen. By carefully selecting the catalyst, ligand, base, and reaction temperature, mono-substitution at the C6 position can be achieved with high yields, providing a straightforward route to 6-chloro-5-substituted-picolinonitriles. Subsequent coupling at the C5 position would typically require more forcing conditions.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-chloropicolinonitriles

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents.

General Reaction Scheme

Application Notes and Protocols for the Synthesis of Pyrido[2,3-d]pyrimidine-based PIM-1 Kinase Inhibitors from 5,6-Dichloropicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pim-1 kinase, a member of the serine/threonine kinase family, is a well-validated target in oncology.[1] Its overexpression is implicated in various malignancies, promoting cell survival, proliferation, and resistance to apoptosis.[2] Consequently, the development of potent and selective Pim-1 inhibitors is a significant focus in cancer drug discovery. This document provides a detailed methodology for the synthesis of a novel pyrido[2,3-d]pyrimidine-based PIM-1 kinase inhibitor, utilizing 5,6-Dichloropicolinonitrile as a key starting material. The described synthetic route is based on established chemical transformations for the construction of related heterocyclic scaffolds.[3]

PIM-1 Signaling Pathway

The PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[4] Upon activation, STATs (Signal Transducer and Activator of Transcription) translocate to the nucleus and induce the transcription of target genes, including PIM1. The PIM-1 kinase then phosphorylates a number of downstream substrates, such as the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell survival. The following diagram illustrates a simplified PIM-1 signaling pathway.

Caption: Simplified PIM-1 Kinase Signaling Pathway.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a series of synthesized pyrido[2,3-d]pyrimidine analogs against PIM-1 kinase and their cytotoxic effects on the MCF-7 breast cancer cell line.

| Compound | PIM-1 IC50 (nM) | MCF-7 IC50 (µM) |

| Hypothetical Inhibitor 1 | 15.2 | 0.75 |

| Hypothetical Inhibitor 2 | 28.9 | 1.23 |

| Hypothetical Inhibitor 3 | 8.7 | 0.42 |

| Staurosporine (Reference) | 16.7 | 0.03 |

Experimental Protocols

Synthesis of a Hypothetical Pyrido[2,3-d]pyrimidin-7(8H)-one PIM-1 Inhibitor

The following workflow outlines the synthesis of a hypothetical PIM-1 inhibitor starting from this compound.

Caption: Synthetic Workflow for a PIM-1 Inhibitor.

Step 1: Synthesis of 5-Chloro-6-(substituted amino)picolinonitrile

-

To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add the desired primary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 5-chloro-6-(substituted amino)picolinonitrile.

Step 2: Synthesis of the Pyrido[2,3-d]pyrimidin-7(8H)-one Core

-

In a sealed tube, dissolve the 5-chloro-6-(substituted amino)picolinonitrile (1.0 eq) in a mixture of dioxane and water (4:1).

-

Add formamidine acetate (3.0 eq) and potassium carbonate (2.0 eq).

-

Heat the mixture to 120 °C for 16 hours.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography (eluent: dichloromethane/methanol gradient) to obtain the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate.

Step 3: Suzuki Coupling for Final Product

-

To a microwave vial, add the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (1.0 eq), the desired boronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq), and a base (e.g., sodium carbonate, 2.0 eq).

-

Add a mixture of dioxane and water (4:1) as the solvent.

-

Seal the vial and heat in a microwave reactor at 140 °C for 30 minutes.

-

Cool the reaction mixture and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PIM-1 kinase inhibitor.

In Vitro PIM-1 Kinase Assay

-

A standard in vitro kinase assay can be performed using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

-

Prepare a reaction mixture containing the PIM-1 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP in a kinase buffer.

-

Add the synthesized inhibitors at various concentrations to the reaction mixture.

-

Incubate the reaction at 30 °C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

-

Calculate the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell-based Cytotoxicity Assay (MTT Assay)

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized inhibitors for 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 values.

Disclaimer

The synthetic protocols and data presented in this document are for informational and research purposes only. The synthesis of the hypothetical inhibitor should be carried out by trained chemists in a properly equipped laboratory. The biological assays are generalized protocols and may require optimization for specific experimental conditions.

References

- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PIM1 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 5,6-Dichloropicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5,6-dichloropicolinonitrile in the preparation of bioactive heterocyclic compounds. This versatile building block, featuring a pyridine ring substituted with two chlorine atoms and a nitrile group, offers multiple reactive sites for the construction of diverse molecular architectures with potential applications in medicinal chemistry and agrochemicals.

Introduction to this compound in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles. The electron-withdrawing nature of the nitrile group and the chloro substituents activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective introduction of various functional groups, enabling the generation of diverse compound libraries for biological screening.

Key transformations involving this compound include:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms can be displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse side chains.

-

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused heterocyclic systems.

-

Reduction and Further Functionalization: The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, providing a handle for further derivatization.

These reactions pave the way for the synthesis of various bioactive scaffolds, including pyrido[2,3-b]pyrazines and other fused pyridine systems, which are known to exhibit a range of biological activities such as kinase inhibition and herbicidal effects.

Synthesis of Bioactive Pyrido[2,3-b]pyrazines

One of the key applications of this compound is in the synthesis of pyrido[2,3-b]pyrazines, a class of compounds with demonstrated biological activities. The general synthetic strategy involves the reaction of this compound with a 1,2-diamine, leading to the formation of the pyrazine ring fused to the pyridine core.

Experimental Protocol: Synthesis of a Substituted Pyrido[2,3-b]pyrazine

This protocol describes a representative method for the synthesis of a pyrido[2,3-b]pyrazine derivative starting from this compound and a substituted ethylene diamine.

Reaction Scheme:

Caption: Synthetic workflow for pyrido[2,3-b]pyrazine synthesis.

Materials:

-

This compound

-

N-Substituted ethylenediamine (e.g., N-benzylethylenediamine)

-

Triethylamine (Et3N)

-

N,N-Dimethylformamide (DMF)

-

Palladium on carbon (Pd/C) (for optional nitrile reduction)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

Step 1: Diamination

-

In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

-

Add triethylamine (2.2 eq) to the solution.

-

To this mixture, add a solution of the N-substituted ethylenediamine (1.1 eq) in DMF dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diamino intermediate.

-

-

Step 2: Cyclization

-

The crude diamino intermediate can be cyclized to the corresponding pyrido[2,3-b]pyrazine. This cyclization may occur spontaneously upon heating in Step 1 or may require further heating in a suitable solvent.

-

If cyclization is not complete, dissolve the crude intermediate in a high-boiling solvent (e.g., xylenes) and reflux for 2-4 hours.

-

Monitor the formation of the pyrido[2,3-b]pyrazine by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure substituted pyrido[2,3-b]pyrazine.

-

Application in Agrochemicals

Beyond medicinal chemistry, this compound serves as a building block in the synthesis of agrochemicals. The resulting heterocyclic structures can exhibit herbicidal or pesticidal properties. For instance, derivatives of picolinic acids, which can be synthesized from picolinonitriles, are known to be used as herbicides.

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions involving dichlorinated pyridine precursors in the synthesis of bioactive compounds. While specific data for this compound is limited in publicly available literature, the data for analogous compounds provides a useful reference for expected yields and biological activities.

Table 1: Synthesis of Substituted Pyridines via Nucleophilic Aromatic Substitution

| Starting Material | Nucleophile | Product | Yield (%) | Reference |

| 2,6-Dichloro-3-nitropyridine | Ammonia | 2-Amino-6-chloro-3-nitropyridine | High | [1] |

| 2,6-Dichloropyridine-3,5-dicarbonitrile | Isopentyl nitrite/CuCl2 | 2,6-Dichloropyridine-3,5-dicarbonitrile | 96 (intermediate) |

Table 2: Biological Activity of Pyrido[2,3-b]pyrazine and Related Heterocycles

| Compound Class | Target | Bioactivity (IC50/EC50) | Reference |

| Pyrido[2,3-b]pyrazines | p38α MAP Kinase, BRAF | Not specified | |

| 6-Aryl-4-aminopicolinates | Herbicidal activity | Not specified |

Signaling Pathways and Biological Targets

Heterocyclic compounds derived from dichlorinated pyridines have been shown to interact with various biological targets, including protein kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.

The pyrido[2,3-b]pyrazine scaffold, for example, is a known "hinge-binding" motif that can interact with the ATP-binding site of various kinases. By modifying the substituents on the heterocyclic core, it is possible to tune the selectivity and potency of these inhibitors against specific kinase targets.

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound is a promising and versatile starting material for the synthesis of a wide range of bioactive heterocyclic compounds. Its reactivity allows for the construction of complex molecular architectures with potential applications in drug discovery and agrochemical development. The protocols and data presented here serve as a guide for researchers to explore the full potential of this valuable synthetic building block. Further exploration of its reactivity and the biological evaluation of its derivatives are warranted to uncover new therapeutic and agricultural agents.

References

Synthesis of Bipyridine Derivatives from 5,6-Dichloropicolinonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction